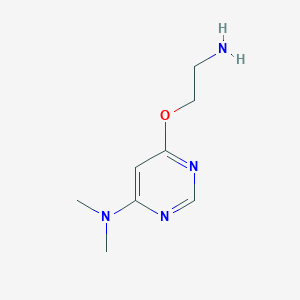

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-12(2)7-5-8(11-6-10-7)13-4-3-9/h5-6H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOFYNJFKAZFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are vital for cellular functions.

Mode of Action

This compound interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2. This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation.

Biochemical Pathways

The compound affects the calcium signaling pathway, which is essential for muscle contraction and relaxation. By inhibiting sodium-potassium ATPase, it prevents the efflux of sodium ions and the influx of potassium ions. Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum. These actions result in an increased concentration of calcium ions in the cytosol, enhancing the contractility of the cardiac muscle.

Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . This interaction is crucial for its application in drug delivery and protein labeling.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the levels of intracellular metabolites and proteins, thereby impacting cellular metabolism . Additionally, it can alter cell signaling pathways, leading to changes in gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it is commonly used as a spacer/linker in the synthesis of bioconjugate materials, which involves binding interactions with specific biomolecules . These interactions are essential for its role in drug delivery and protein labeling.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that it is stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of similar compounds can cause systemic toxicity and local site effects . It is essential to determine the optimal dosage to minimize adverse effects while maximizing its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been shown to modify metabolic pathways, including purine metabolism and ferroptosis . These interactions are crucial for its role in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes and distributed to various cellular compartments. Studies have shown that it is miscible with water in all proportions, facilitating its transport within cells . Additionally, it can interact with specific binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been used as a receptor chain in the preparation of fluorescent zinc sensors, which involves its localization to specific cellular compartments . These interactions are crucial for its role in cellular function and metabolism.

Biological Activity

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, may exhibit a variety of pharmacological effects, including antiviral, anti-inflammatory, and cytotoxic activities. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

This compound features a pyrimidine ring substituted with an aminoethoxy group and two dimethyl groups at the nitrogen positions. Its molecular weight is approximately 197.23 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets. The following mechanisms have been proposed based on available literature:

- Inhibition of Nitric Oxide Production : Similar compounds have demonstrated the ability to inhibit nitric oxide (NO) production in immune cells, which is crucial for regulating inflammatory responses. For instance, studies on related pyrimidine derivatives showed significant suppression of NO biosynthesis in activated macrophages, suggesting potential anti-inflammatory properties .

- Antiviral Activity : Pyrimidine derivatives have been explored for their antiviral properties. Research indicates that certain pyrimidine compounds can interfere with viral assembly processes, thereby preventing the maturation of viral particles . This mechanism could be relevant for this compound, although specific studies are needed to confirm this activity.

- Cytotoxic Effects : Preliminary studies suggest that derivatives structurally similar to this compound exhibit cytotoxicity against various cancer cell lines. This activity may be attributed to their ability to induce apoptosis or inhibit cell proliferation .

Biological Activity Studies

A summary of key findings from various studies on the biological activity of related pyrimidine compounds is presented in Table 1.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | NO Inhibition | 5 | |

| Compound B | Cytotoxicity (MDA-MB-231) | 27.6 | |

| Compound C | Antiviral Activity | N/A | |

| Compound D | Anti-inflammatory | N/A |

Case Studies

- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of a series of thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 breast cancer cells. The most potent compound exhibited an IC50 value of 27.6 µM, indicating significant cytotoxic potential . This suggests that structural modifications similar to those in this compound could enhance antitumor activity.

- Antiviral Potential : A related study investigated the antiviral properties of pyrimidine derivatives, finding that certain compounds effectively inhibited viral replication by disrupting the assembly process of viral proteins into new virions . This highlights a promising avenue for further research into the antiviral capabilities of this compound.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine:

6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine is a research compound with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol. It typically has a purity of 95% and is suitable for various research applications.

Biochemical Analysis

- Biochemical Properties: 6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It can act as a spacer/linker in synthesizing bioconjugate materials for drug delivery and protein labeling.

- Cellular Effects: This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase cytosolic free calcium levels in hippocampal neuronal cells, which can impact calcium-dependent cellular processes.

- Molecular Mechanism: At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a receptor chain in preparing fluorescent zinc sensors, indicating its role in binding interactions with zinc ions.

- Temporal Effects: The effects of this compound can change over time in laboratory settings, and its stability and degradation are important factors to consider. The compound is known to be stable in closed containers and can be stored indefinitely under appropriate conditions.

- Dosage Effects: The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular functions.

- Metabolic Pathways: This compound is involved in metabolic pathways and interacts with enzymes and cofactors that play a role in its metabolism. For example, it is known to be involved in the metabolism of phenylalanine and phosphonate compounds.

- Transport and Distribution: The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues.

- Subcellular Localization: The subcellular localization of this compound affects its activity and function. It is known to localize in specific cellular compartments, such as the endoplasmic reticulum, where it can modulate calcium signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

¹Calculated based on molecular formula C₈H₁₄N₄O.

Key Observations:

- Solubility: The 2-aminoethoxy group in the target compound improves aqueous solubility compared to chloro or methyl substituents .

- Bioactivity: Aryl-substituted analogs (e.g., ) exhibit antimicrobial or transporter inhibition, whereas the aminoethoxy derivative’s activity remains underexplored but is hypothesized to target kinases .

- Synthetic Accessibility: Chloro-substituted pyrimidines (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) are common intermediates, while aminoethoxy derivatives require multi-step synthesis (e.g., oxone-mediated sulfonation followed by nucleophilic substitution) .

Crystallographic and Hydrogen-Bonding Profiles

- This compound: No direct crystallographic data is available in the evidence, but analogous compounds (e.g., N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl] derivatives) exhibit intramolecular N–H⋯N bonds and intermolecular C–H⋯O interactions, stabilizing crystal lattices .

- 6-Chloro-N,N-dimethylpyrimidin-4-amine: Likely forms weaker intermolecular interactions due to the absence of hydrogen-bond donors, reducing crystallinity compared to aminoethoxy analogs .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine generally involves:

- Construction of the pyrimidine core with appropriate substitution at positions 4 and 6.

- Introduction of the 2-aminoethoxy side chain at the 6-position.

- N,N-dimethylation of the amino group at the 4-position.

This often requires a sequence of condensation, substitution, and alkylation reactions under controlled conditions.

Preparation of the Pyrimidine Core

The pyrimidine nucleus with amino and methoxy substituents at positions 4 and 6 respectively (e.g., 4-amino-2,6-dimethoxypyrimidine) is a common intermediate in the synthesis of related compounds. Methods reported include:

Condensation of o-methyl isourea salt with cyanoacetate to form 4-amino-2,6-dimethoxypyrimidine via condensation, methylation, and self-cyclization steps. This method optimizes yield and selectivity while minimizing hazardous waste (e.g., phosphorus-containing wastewater) and is suitable for industrial scale.

Use of malononitrile and dimethoxy amidines in aqueous solution, maintaining pH 8-9 and moderate temperatures (5-50 °C), yielding 2-amino-4,6-dimethoxypyrimidine intermediates with high purity (~95%) and good yields (~75-82%) confirmed by HPLC, ^1H-NMR, and MS.

These intermediates provide the scaffold for further functionalization.

Introduction of the 2-Aminoethoxy Side Chain

The 6-position substitution with a 2-aminoethoxy group can be achieved by nucleophilic substitution reactions:

Nucleophilic displacement of a leaving group (e.g., halogen or methoxy) at the 6-position of the pyrimidine ring by 2-aminoethanol or its derivatives under basic or neutral conditions.

The aminoethoxy group is introduced typically by reacting 6-chloropyrimidine derivatives with 2-aminoethanol or protected aminoethanol derivatives, followed by deprotection if necessary.

Reaction conditions involve polar aprotic solvents (e.g., DMF, DMSO) and controlled temperatures to favor substitution without side reactions.

N,N-Dimethylation of the 4-Amino Group

The N,N-dimethylation of the amino group at the 4-position is typically performed by:

Reductive amination or alkylation using formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

Alternatively, N-demethylation and subsequent selective N-methylation can be employed if starting from a mono-methylated intermediate.

Recent advances report selective N-demethylation of tertiary amines using α-chloroethyl chloroformate followed by hydrolysis, providing high yields and cleaner reaction profiles without requiring additional acid treatment.

Summary Table of Key Preparation Steps and Conditions

Detailed Research Findings and Optimization Notes

pH Control and Temperature: Maintaining pH between 8-9 during condensation steps is critical to maximize yield and purity of pyrimidine intermediates.

Reaction Time: Reaction times vary from 4 to 8 hours depending on temperature and scale, with lower temperatures requiring longer durations for complete conversion.

Purification: Products are typically isolated by filtration, washing with water, and drying. Purity is confirmed by HPLC and structural confirmation by ^1H-NMR and MS.

Green Chemistry Considerations: Newer methods avoid phosphorus-containing reagents, reducing environmental impact and improving industrial feasibility.

Selective N-Demethylation: The use of α-chloroethyl chloroformate for selective N-demethylation avoids harsh acidic conditions and additional HCl, providing cleaner reaction profiles and high yields (~97%) for tertiary amines, which is relevant for preparing N,N-dimethylated amines.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 6-Chloro-N,N-dimethylpyrimidin-4-amine, 2-aminoethanol, K₂CO₃, DMF, 80°C | Nucleophilic substitution | |

| 2 | Ethyl acetate/hexane gradient (3:7 to 1:1) | Purification |

Q. Table 2. Stability Study Parameters

| Parameter | Range | Analytical Method |

|---|---|---|

| pH | 1–13 | HPLC-UV/MS |

| Temperature | 25°C–60°C | Kinetic modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.